molecular formula C3H3F5O B12811682 1-(Difluoromethoxy)-1,2,2-trifluoroethane CAS No. 60113-74-8

1-(Difluoromethoxy)-1,2,2-trifluoroethane

Cat. No.: B12811682
CAS No.: 60113-74-8
M. Wt: 150.05 g/mol
InChI Key: KQUULKREOKHZAM-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-1,2,2-trifluoroethane (CAS: 1885-48-9) is a fluorinated ether compound characterized by the molecular formula C₃H₃F₅O. Its structure includes a difluoromethoxy group (-OCF₂) attached to a trifluoroethane backbone. This compound is primarily utilized as a reference standard for Isoflurane (an inhaled anesthetic) in pharmaceutical development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60113-74-8

Molecular Formula

C3H3F5O

Molecular Weight

150.05 g/mol

IUPAC Name

1-(difluoromethoxy)-1,2,2-trifluoroethane

InChI

InChI=1S/C3H3F5O/c4-1(5)2(6)9-3(7)8/h1-3H

InChI Key

KQUULKREOKHZAM-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)(OC(F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of difluoromethyl ether with trifluoroethanol in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(Difluoromethoxy)-1,2,2-trifluoroethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon atoms, leading to the formation of various substituted derivatives. Common reagents used in these reactions include halogens, metal hydrides, and organometallic compounds. .

Scientific Research Applications

1-(Difluoromethoxy)-1,2,2-trifluoroethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-(Difluoromethoxy)-1,2,2-trifluoroethane C₃H₃F₅O 168.05 Difluoromethoxy (-OCF₂), Trifluoroethyl
1,1,2-Trichloro-1,2,2-trifluoroethane (R113) C₂Cl₃F₃ 187.38 Three chlorine atoms, Trifluoroethyl
Isoflurane C₃H₂ClF₅O 184.49 Difluoromethoxy (-OCF₂), Chloro-trifluoroethyl
1,1,1,2-Tetrachloro-2,2-difluoroethane C₂Cl₄F₂ 203.83 Four chlorine atoms, Difluoroethyl
1,1-Dichloro-2-(1-chloro-2,2,2-trifluoroethoxy)-1,2,2-trifluoroethane C₃HCl₂F₆O 254.94 Multiple chlorine and trifluoroethoxy groups

Key Observations :

  • Halogen Substitution : Unlike R113 and tetrachloro-difluoroethane, which contain chlorine atoms linked to ozone depletion, this compound replaces chlorine with fluorine in the methoxy group, reducing environmental persistence .
  • Isoflurane Analogy : Isoflurane shares the difluoromethoxy group but includes a chlorine atom, contributing to its anesthetic properties .

Physical and Environmental Properties

Compound Boiling Point (°C) Ozone Depletion Potential (ODP) Atmospheric Lifetime (Years) BIOWIN3 Biodegradability Score
This compound Not reported Low (estimated) <1 (predicted) Not available
R113 47.6 0.8–1.0 85–100 High persistence
Isoflurane 48.5 Negligible <1 Not applicable (medical use)
1,1,1,2-Tetrachloro-2,2-difluoroethane 91.5 0.7–0.9 50–70 0.0402 (low biodegradability)

Key Observations :

  • Environmental Impact : R113 and tetrachloro-difluoroethane exhibit high ODP and long atmospheric lifetimes, leading to their phase-out under the Montreal Protocol. In contrast, this compound’s fluorine-dominated structure likely reduces ozone-depleting effects .
  • Degradation: R113 degrades into trifluoroacetic acid (TFA) and difluoroacetic acid (DFA), which persist in aquatic environments .

Key Observations :

  • Pharmaceutical Use : The target compound’s role as a reference standard underscores its purity requirements, contrasting with R113’s industrial solvent legacy .
  • Toxicity : While R113 is linked to occupational hazards (e.g., lung irritation, arrhythmia), the target compound’s toxicity remains understudied but is presumed lower due to controlled applications .

Biological Activity

1-(Difluoromethoxy)-1,2,2-trifluoroethane is a fluorinated organic compound characterized by its unique molecular structure, which includes a difluoromethoxy group and a trifluoroethane backbone. Its molecular formula is C₃H₃F₅O, and it has garnered attention in various fields, particularly in pharmacology and chemical synthesis. This article delves into the biological activity of this compound, exploring its pharmacokinetics, potential therapeutic applications, and comparative studies with other fluorinated compounds.

The synthesis of this compound typically involves several key reactions that leverage its functional groups. The presence of multiple fluorine atoms not only affects its chemical reactivity but also its interaction with biological systems. The following table summarizes the synthesis methods and key characteristics of this compound:

Property Details
Molecular Formula C₃H₃F₅O
Functional Groups Difluoromethoxy and trifluoroethyl groups
Synthesis Methods Nucleophilic substitution, fluorination
Key Reactions Nucleophilic attack on electrophiles

Pharmacological Applications

Research indicates that this compound is being investigated for its potential use in anesthetic formulations. Studies have highlighted its pharmacokinetic properties, particularly how the fluorinated structure influences solubility and membrane permeability. These characteristics are critical for determining the efficacy of the compound as an anesthetic agent.

  • Pharmacokinetics : The compound's unique structure allows for enhanced solubility in biological membranes compared to non-fluorinated analogs, which may lead to improved absorption and distribution profiles.
  • Pharmacodynamics : Interaction studies suggest that the compound may exhibit distinct mechanisms of action when compared to traditional anesthetics.

Comparative Studies

Comparative analyses with other fluorinated anesthetics reveal that this compound has unique advantages due to its specific structural features. The following table compares it with other known fluorinated anesthetics:

Compound Name Molecular Formula Key Features Biological Activity
EnfluraneC₃H₂ClF₅OChlorine atom; widely usedEffective inhalational anesthetic
DesfluraneC₃H₂F₆ORapid elimination; lower potencyFast recovery from anesthesia
IsofluraneC₃H₂F₅OIntermediate potency; less solubleCommonly used in surgical settings
This compoundC₃H₃F₅OUnique difluoromethoxy groupPotentially enhanced anesthetic properties

Case Studies

Recent studies have focused on the biological activity of this compound in various experimental setups. For instance:

  • A study explored the compound's interaction with biological membranes using molecular docking simulations. Results indicated that the compound forms stable interactions with lipid bilayers due to its fluorinated nature, which enhances membrane fluidity.
  • Another case study assessed its efficacy against specific cellular targets involved in pain pathways. Preliminary results showed promising analgesic effects in vitro.

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